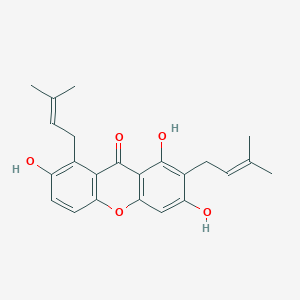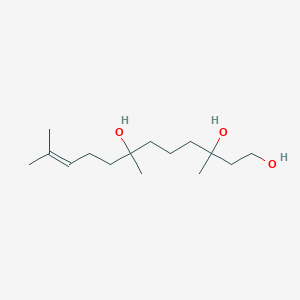
3,7,11-Trimethyldodec-10-ene-1,3,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Trimethyldodec-10-ene-1,3,7-triol is an organic compound with the molecular formula C15H30O3 It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodec-10-ene-1,3,7-triol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of 3,7,11-trimethyldodec-10-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11-Trimethyldodec-10-ene-1,3,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
3,7,11-Trimethyldodec-10-ene-1,3,7-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,7,11-Trimethyldodec-10-ene-1,3,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their structure and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7,11-Trimethyldodec-10-enal: An aldehyde with a similar carbon chain but different functional groups.
3,7,11-Trimethyl-1-dodecene: An alkene with a similar carbon chain but lacking hydroxyl groups.
Uniqueness
3,7,11-Trimethyldodec-10-ene-1,3,7-triol is unique due to its three hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may have different functional groups or fewer hydroxyl groups.
Propriétés
Numéro CAS |
104455-21-2 |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
3,7,11-trimethyldodec-10-ene-1,3,7-triol |
InChI |
InChI=1S/C15H30O3/c1-13(2)7-5-8-14(3,17)9-6-10-15(4,18)11-12-16/h7,16-18H,5-6,8-12H2,1-4H3 |
Clé InChI |
UPXKXSPNVGUOTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(CCCC(C)(CCO)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



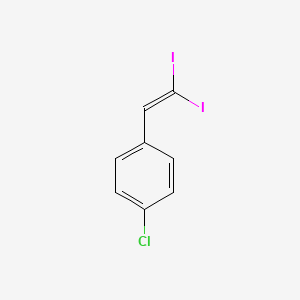
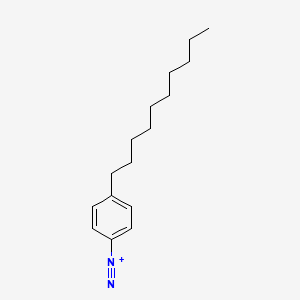
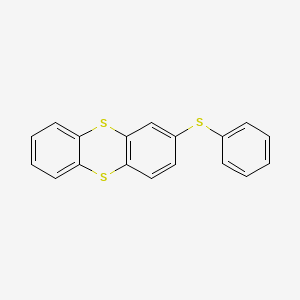

![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
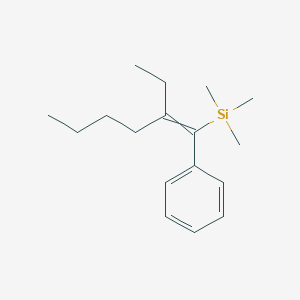
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
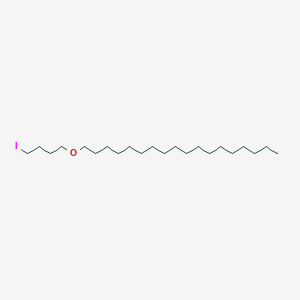
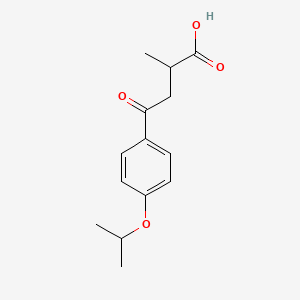
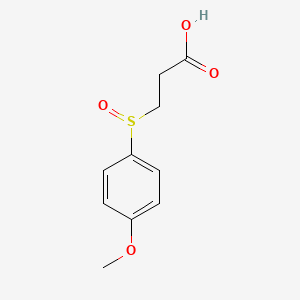
![Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-](/img/structure/B14339027.png)
![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
